molecular formula C23H28FNO2 B586714 (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin CAS No. 153215-70-4

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin

Cat. No.: B586714
CAS No.: 153215-70-4
M. Wt: 369.48
InChI Key: QDERQSYUBLZZNW-FGZHOGPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetralin core with hydroxy, phenylpiperidino, and fluoroethoxy substituents, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetralin Core: This can be achieved through cyclization reactions involving aromatic precursors.

    Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.

    Attachment of the Phenylpiperidino Group: This is typically done through nucleophilic substitution reactions.

    Addition of the Fluoroethoxy Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a hydrogen atom.

    Substitution: The phenylpiperidino and fluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-fluoroethoxy)phenyl)methanol
  • (4-(2-fluoroethoxy)phenyl)boronic acid

Uniqueness

(-)-(2R,3R)-trans-2-Hydroxy-3-(4-phenylpiperidino)-5-(2-fluoroethoxy)-tetralin stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

(2R,3R)-5-(2-fluoroethoxy)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FNO2/c24-11-14-27-23-8-4-7-19-15-22(26)21(16-20(19)23)25-12-9-18(10-13-25)17-5-2-1-3-6-17/h1-8,18,21-22,26H,9-16H2/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDERQSYUBLZZNW-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.